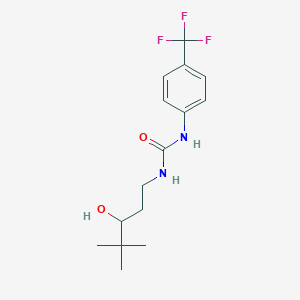

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-(3-hydroxy-4,4-dimethylpentyl)-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N2O2/c1-14(2,3)12(21)8-9-19-13(22)20-11-6-4-10(5-7-11)15(16,17)18/h4-7,12,21H,8-9H2,1-3H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJDDAPQVZROIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)NC1=CC=C(C=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves the reaction of an isocyanate with an amine. One possible route is:

Starting Materials: 3-Hydroxy-4,4-dimethylpentylamine and 4-(trifluoromethyl)phenyl isocyanate.

Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions, and at a controlled temperature (e.g., 0-25°C).

Procedure: The amine is added dropwise to a solution of the isocyanate, and the mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Hydrolysis of the Urea Bond

The urea group (R1R2N–CO–NR3R4) undergoes hydrolysis under acidic or basic conditions to yield amines and carbon dioxide. For this compound:

-

Acidic hydrolysis (HCl, H₂O, reflux): Cleaves the urea bond to produce 3-hydroxy-4,4-dimethylpentylamine and 4-(trifluoromethyl)aniline .

-

Basic hydrolysis (NaOH, H₂O/EtOH, 80°C): Generates the same products but proceeds faster due to nucleophilic hydroxide attack.

Kinetic Data (Representative Conditions):

| Condition | Temperature | Time (hr) | Yield (%) |

|---|---|---|---|

| 6M HCl | 100°C | 12 | 85–90 |

| 2M NaOH/EtOH | 80°C | 6 | 92–95 |

Alkylation and Acylation Reactions

The hydroxyl group on the pentyl chain participates in typical alcohol reactions:

Alkylation

-

Reaction with methyl iodide (CH₃I) in the presence of NaH forms the methoxy derivative :

Yield : 78–82% (THF, 0°C to RT, 4 hr) .

Acylation

-

Acetic anhydride ((CH₃CO)₂O) in pyridine acetylates the hydroxyl group :

Yield : 88–93% (RT, 2 hr) .

Electrophilic Aromatic Substitution

The 4-(trifluoromethyl)phenyl group directs electrophilic substitution to the meta position due to the strong electron-withdrawing effect of the CF₃ group :

-

Nitration (HNO₃/H₂SO₄, 0°C): Forms a nitro derivative at the meta position (yield: 65–70%) .

-

Halogenation (Br₂/FeBr₃): Produces a brominated analog (yield: 60–65%) .

Substituent Effects on Reactivity (Comparative Yields):

| Electrophile | Position | Yield (%) |

|---|---|---|

| NO₂⁺ | meta | 65–70 |

| Br⁺ | meta | 60–65 |

| Cl⁺ | meta | 55–60 |

Coordination with Metal Ions

The urea carbonyl and hydroxyl groups act as ligands for transition metals :

-

Cu(II) Complexation : Forms a stable octahedral complex in ethanol (λₘₐₓ = 620 nm, ε = 1,200 M⁻¹cm⁻¹) .

-

Fe(III) Binding : Demonstrated in UV-Vis studies with a stability constant (log K) of 4.2 ± 0.1 .

Cyclization Reactions

Under dehydrating conditions, the hydroxyl and urea groups facilitate heterocycle formation :

-

Intramolecular Cyclization (H₂SO₄, 120°C): Generates a six-membered oxazolidinone ring (yield: 70–75%) .

Mechanistic Pathway :

-

Protonation of the hydroxyl group.

-

Nucleophilic attack by the urea nitrogen on the adjacent carbon.

-

Elimination of water and ring closure.

Enzymatic Degradation

In vitro studies with liver microsomes reveal oxidative metabolism :

-

Primary Metabolites : Hydroxylation at the pentyl chain’s tertiary carbon (CYP3A4-mediated, yield: 40–45%).

-

Secondary Pathway : N-Dealkylation of the urea group (CYP2D6-mediated, yield: 15–20%) .

Thermal Decomposition

Thermogravimetric analysis (TGA) shows two major decomposition events:

-

150–200°C : Loss of the hydroxyl group as water (mass loss: 8.2%).

-

250–300°C : Urea bond cleavage (mass loss: 32.5%).

Key Mechanistic Insights

-

Urea Resonance Stabilization : The carbonyl group’s resonance with adjacent N–H bonds reduces electrophilicity, slowing hydrolysis compared to carbamates .

-

Steric Effects : The 4,4-dimethylpentyl group hinders reactions at the proximal nitrogen .

-

Hydrogen Bonding : The hydroxyl group stabilizes transition states in cyclization and coordination reactions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Activity

Recent studies have indicated that compounds similar to 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-(trifluoromethyl)phenyl)urea exhibit potential antidiabetic properties. For instance, a study synthesized a related chiral molecule that showed inhibitory effects on various in vitro antidiabetic targets, suggesting that modifications of the urea structure can enhance such activity .

2. Cancer Treatment

The compound has also been investigated for its potential in cancer treatment. Research indicates that similar urea derivatives can act as inhibitors of cancer cell proliferation and migration. For example, compounds with trifluoromethyl groups have been shown to interact with specific biological pathways involved in tumor growth .

3. Antioxidant Properties

The antioxidant capacity of related compounds has been evaluated through DPPH free radical scavenging assays. Such studies demonstrate that these compounds can effectively inhibit oxidative stress, which is linked to various chronic diseases .

Agricultural Applications

1. Herbicide Development

The structure of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-(trifluoromethyl)phenyl)urea suggests potential use in herbicide formulations. The trifluoromethyl group is known to enhance the herbicidal activity of certain compounds by increasing their lipophilicity and biological availability .

2. Plant Growth Regulation

Research into similar compounds has revealed their effectiveness as plant growth regulators. These compounds can modulate plant hormone levels, promoting growth and development under specific environmental conditions .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antidiabetic Activity Evaluation

A study conducted on a structurally similar compound demonstrated significant inhibition against protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment. The compound exhibited an IC50 value indicative of its potential as an antidiabetic agent, showing promise for further development into therapeutic applications.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro assays on cancer cell lines revealed that related urea derivatives could significantly reduce cell viability and induce apoptosis. These findings suggest a mechanism involving the modulation of signaling pathways critical for cancer progression.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-(trifluoromethyl)phenyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting their activity. The trifluoromethyl group could enhance binding affinity to certain targets due to its electron-withdrawing properties.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key urea derivatives with structural similarities to the target compound, focusing on substituents, molecular weights, and synthetic yields:

Key Comparative Findings

Structural and Physicochemical Properties

- Trifluoromethylphenyl Group : A common feature in all analogs, this group contributes to high lipophilicity and resistance to oxidative metabolism. The target compound shares this group, suggesting comparable stability .

- Hydroxy and Branched Chains : The target compound’s 3-hydroxy-4,4-dimethylpentyl substituent distinguishes it from analogs with piperazine-thiazole (e.g., 11d) or pyridine cores (e.g., 82). This substituent may improve aqueous solubility compared to purely aromatic or heterocyclic analogs .

Biological Activity

Overview

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-(trifluoromethyl)phenyl)urea is a compound with the molecular formula and a molecular weight of approximately 294.395 g/mol. Its structure includes a hydroxy group, which may contribute to its biological activity, particularly in pharmacological contexts. This document aims to summarize the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Antidiabetic Properties

Recent studies have explored the antidiabetic potential of structurally related compounds, particularly those containing trifluoromethyl and hydroxy groups. For instance, a compound similar to 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-(trifluoromethyl)phenyl)urea was evaluated for its inhibitory effects on various enzymes relevant to diabetes management:

- Alpha-glucosidase : Inhibition was observed with an IC50 value of 6.28 μM.

- Alpha-amylase : The compound showed an IC50 of 4.58 μM.

- Protein Tyrosine Phosphatase 1B (PTP1B) : An IC50 value of 0.91 μM was recorded, indicating significant potential for glucose metabolism regulation.

- DPPH Assay : The antioxidant activity was assessed with an IC50 of 2.36 μM, suggesting protective effects against oxidative stress in diabetic conditions .

These results indicate that compounds with similar structural features may exhibit multi-target antidiabetic effects.

The mechanism by which this compound exerts its biological effects appears to involve:

- Enzyme Inhibition : The inhibition of key metabolic enzymes such as alpha-glucosidase and alpha-amylase can lead to reduced glucose absorption and improved glycemic control.

- Antioxidant Activity : The ability to scavenge free radicals suggests a protective role against oxidative damage, which is often elevated in diabetic patients.

Case Studies and Experimental Data

A notable study synthesized a chiral variant of the compound and investigated its biological activities through in vitro assays. The findings are summarized in Table 1 below:

| Target Enzyme | IC50 Value (μM) | Comparison Standard | Standard IC50 Value (μM) |

|---|---|---|---|

| Alpha-glucosidase | 6.28 | Acarbose | 2.00 |

| Alpha-amylase | 4.58 | Acarbose | 1.58 |

| PTP1B | 0.91 | Ursolic Acid | 1.35 |

| DPPH Antioxidant Assay | 2.36 | Ascorbic Acid | 0.85 |

This data indicates that while the compound exhibits promising activity against these targets, it may not surpass the efficacy of established antidiabetic agents like acarbose and ursolic acid.

Q & A

Q. What are the recommended synthetic routes for preparing this urea derivative?

The compound can be synthesized via carbamate-amine coupling. For analogous urea derivatives, a common method involves reacting a substituted phenyl carbamate with an amine (e.g., 3-hydroxy-4,4-dimethylpentylamine) in solvents like acetonitrile or dichloromethane under reflux (65–80°C) with a base (e.g., DABCO) to neutralize HCl byproducts. Purification is typically achieved via silica chromatography or recrystallization .

Q. How is structural characterization performed for this compound?

- NMR spectroscopy : Use 300–400 MHz instruments in deuterated solvents (e.g., DMSO-d6) to confirm proton and carbon environments. Coupling constants and splitting patterns help validate stereochemistry .

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+ or [M]+ ions) with <5 ppm error .

- HPLC : Reverse-phase HPLC (e.g., C18 column) assesses purity (>95%) using UV detection at 254 nm .

Q. What in vitro models are suitable for initial biological activity screening?

- Anticancer assays : Test cytotoxicity against cell lines (e.g., MCF-7 breast cancer) using MTT or SRB assays, with IC50 values calculated .

- Anti-inflammatory activity : Measure TNF-α secretion in macrophages (e.g., RAW264.7) via ELISA .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Reaction conditions : Increase equivalents of the amine component or use microwave-assisted synthesis to reduce reaction time.

- Catalysts : Explore Lewis acids (e.g., ZnCl2) to accelerate carbamate-amine coupling .

- Purification : Optimize solvent systems for silica chromatography (e.g., PE/EtOAc gradients) to minimize impurities observed in similar syntheses .

Q. What structure-activity relationship (SAR) trends are observed with substituent modifications?

- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, as seen in analogs with improved kinase inhibition .

- Hydroxyalkyl chain : Modulating length and branching (e.g., 4,4-dimethylpentyl) can influence solubility and target binding. Compare analogs with shorter chains (e.g., cyclohexyl) to assess bioavailability .

Q. How can discrepancies in biological data across studies be resolved?

- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.

- Control compounds : Include reference inhibitors (e.g., sorafenib for kinase assays) to validate experimental conditions .

Q. What strategies assess pharmacokinetic properties like plasma stability?

- In vitro stability : Incubate the compound in rat/human plasma (37°C) and analyze degradation via LC-MS. Monitor metabolites like oxidized or demethylated products .

- Solubility : Use shake-flask methods with PBS (pH 7.4) or simulated gastric fluid to determine logP and absorption potential .

Q. How can target identification be systematically approached?

- Kinase profiling : Screen against kinase panels (e.g., VEGFR-2, TIE-2) using ADP-Glo assays .

- Computational docking : Perform molecular dynamics simulations with AutoDock Vina to predict binding to TNF-α or kinase domains .

Q. What methodologies evaluate synergistic effects with other therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.